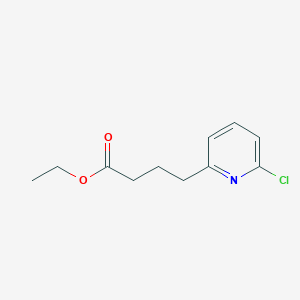

Ethyl 4-(6-chloropyridin-2-yl)butanoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14ClNO2 |

|---|---|

Molecular Weight |

227.69 g/mol |

IUPAC Name |

ethyl 4-(6-chloropyridin-2-yl)butanoate |

InChI |

InChI=1S/C11H14ClNO2/c1-2-15-11(14)8-4-6-9-5-3-7-10(12)13-9/h3,5,7H,2,4,6,8H2,1H3 |

InChI Key |

UBLJBQBMJUXBON-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCC1=NC(=CC=C1)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of Ethyl 4 6 Chloropyridin 2 Yl Butanoate

Reactions Involving the Pyridine (B92270) Moiety

The pyridine ring, substituted with a chlorine atom and an alkylbutanoate chain, exhibits reactivity characteristic of electron-deficient aromatic systems.

Nucleophilic Aromatic Substitution on the Chloropyridine Ring

The chlorine atom at the 6-position of the pyridine ring is susceptible to displacement by various nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. youtube.com This reactivity is enhanced by the electron-withdrawing nature of the ring nitrogen, which stabilizes the negatively charged intermediate (a Meisenheimer-like complex) formed during the reaction. youtube.com The attack of the nucleophile typically occurs at the carbon atom bearing the chlorine, leading to a substitution product. youtube.comyoutube.com

The general mechanism involves the addition of a nucleophile to the chloropyridine ring, forming a tetrahedral intermediate, followed by the elimination of the chloride ion to restore aromaticity. youtube.com This process is common for halopyridines, especially when the halogen is at the 2- or 4-position relative to the ring nitrogen. youtube.com Common nucleophiles for this transformation include amines, thiols, and alkoxides. nih.gov For instance, reaction with amines or thiols can lead to the formation of novel amino- or thioether-substituted pyridine derivatives, respectively. nih.govchempanda.com These reactions are often facilitated by heat and the use of a base. youtube.com

Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile (Nu-H) | Reagent/Conditions | Product Structure |

|---|---|---|

| Primary/Secondary Amine (R₂NH) | Heat, Base (e.g., K₂CO₃) | |

| Thiol (RSH) | Base (e.g., K₂CO₃), DMAc | |

| Alcohol (ROH) | Strong Base (e.g., NaOR) |

Electrophilic Substitution and Functionalization of the Pyridine Nucleus

In contrast to nucleophilic substitution, electrophilic aromatic substitution on the pyridine ring is significantly more challenging. uoanbar.edu.iq The ring nitrogen atom is electron-withdrawing, which deactivates the entire ring system towards attack by electrophiles. uoanbar.edu.iq Furthermore, under the acidic conditions often required for electrophilic substitution (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, creating a pyridinium (B92312) ion. uoanbar.edu.iq This positive charge further deactivates the ring, making reactions like Friedel-Crafts alkylation and acylation generally unfeasible. uoanbar.edu.iqquimicaorganica.org

If substitution were to occur under very harsh conditions, it would be predicted to proceed at the 3- or 5-position, as these positions are less deactivated than the 2-, 4-, and 6-positions. quimicaorganica.org This is because the intermediates formed from attack at the 3- or 5-position avoid placing a positive charge on the already electron-deficient nitrogen atom. uoanbar.edu.iq However, for a molecule like Ethyl 4-(6-chloropyridin-2-yl)butanoate, which is already substituted at the 2- and 6-positions, electrophilic attack remains highly unfavorable.

Transformations of the Butanoate Ester Group

The ethyl butanoate side chain offers a variety of well-established transformation pathways common to aliphatic esters.

Ester Hydrolysis and Transesterification

The ester group can be readily hydrolyzed under either acidic or basic conditions. libretexts.org

Acid-Catalyzed Hydrolysis : Heating the ester in the presence of water and a strong acid catalyst (e.g., dilute H₂SO₄ or HCl) will cleave the ester bond to yield 4-(6-chloropyridin-2-yl)butanoic acid and ethanol (B145695). chemguide.co.uklibretexts.orgchemguide.co.uk This reaction is reversible, and an excess of water is used to drive the equilibrium toward the products. chemguide.co.ukchemistrysteps.com The mechanism begins with the protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. chemguide.co.uklibretexts.org

Base-Promoted Hydrolysis (Saponification) : Using a base, such as sodium hydroxide (B78521) (NaOH), provides an irreversible pathway to the corresponding carboxylate salt. chemguide.co.uk The hydroxide ion acts as a nucleophile, attacking the ester carbonyl. The reaction goes to completion because the final step involves the deprotonation of the resulting carboxylic acid by the base to form a carboxylate salt, which is unreactive towards the alcohol by-product. libretexts.orgchemistrysteps.com Subsequent acidification of the reaction mixture will yield the free carboxylic acid.

Transesterification : This process involves the conversion of the ethyl ester into a different ester by reaction with another alcohol in the presence of an acid or base catalyst. organic-chemistry.org For example, reacting this compound with methanol (B129727) and a catalyst like K₂HPO₄ or a tetranuclear zinc cluster could produce Mthis compound. organic-chemistry.org This reaction is also an equilibrium process. researchgate.netnih.govscilit.com

Table 2: Conditions for Ester Hydrolysis

| Reaction | Reagents | Products | Reversibility |

|---|---|---|---|

| Acidic Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄), heat | Carboxylic acid + Ethanol | Reversible chemguide.co.uk |

| Basic Hydrolysis (Saponification) | NaOH(aq) or KOH(aq), heat; then H₃O⁺ | Carboxylate salt + Ethanol; then Carboxylic acid | Irreversible chemguide.co.uk |

Reduction Reactions of the Ester Functionality (e.g., Hydride Reductions)

The ester functionality can be reduced to a primary alcohol. Strong reducing agents are typically required for this transformation, as esters are less reactive than aldehydes or ketones. lumenlearning.com

Lithium Aluminum Hydride (LiAlH₄) : This is a powerful reducing agent capable of converting esters to primary alcohols. commonorganicchemistry.comlibretexts.orgbyjus.commasterorganicchemistry.com The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon. libretexts.org This is followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, which is immediately further reduced by LiAlH₄ to the primary alcohol. lumenlearning.commasterorganicchemistry.com The reaction must be carried out in an anhydrous ether solvent (like diethyl ether or THF), followed by an aqueous workup to protonate the resulting alkoxide. lumenlearning.combyjus.com This would transform this compound into 4-(6-chloropyridin-2-yl)butan-1-ol.

Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters efficiently. lumenlearning.comcommonorganicchemistry.com

Condensation and Alkylation Reactions (e.g., α-carbon alkylation)

The carbon atom adjacent to the ester carbonyl group (the α-carbon) is weakly acidic and can be deprotonated by a strong, non-nucleophilic base to form a nucleophilic enolate. libretexts.orglibretexts.org This enolate can then participate in carbon-carbon bond-forming reactions.

α-Carbon Alkylation : The enolate can be formed using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C). libretexts.orglibretexts.orgpressbooks.pubchadsprep.comyoutube.com The resulting enolate is a potent nucleophile and can react with primary alkyl halides in an SN2 reaction to introduce an alkyl group at the α-position. pressbooks.pub This method allows for the synthesis of a wide range of α-substituted butanoate derivatives.

Claisen Condensation : In the presence of a suitable base like sodium ethoxide (NaOEt), the ester can undergo a self-condensation reaction known as the Claisen condensation. doubtnut.comopenstax.orglibretexts.orglibretexts.orgyoutube.com In this reaction, the enolate of one ester molecule attacks the carbonyl carbon of a second ester molecule. openstax.orglibretexts.org The subsequent elimination of an ethoxide ion results in the formation of a β-keto ester. libretexts.org For a successful Claisen condensation, the starting ester must have at least two α-hydrogens. libretexts.orglibretexts.org

Table 3: Examples of α-Carbon Functionalization

| Reaction | Base | Electrophile | Product Type |

|---|---|---|---|

| Alkylation | Lithium Diisopropylamide (LDA) | Alkyl Halide (R-X) | α-Alkyl Ester |

| Claisen Condensation | Sodium Ethoxide (NaOEt) | Second molecule of the ester | β-Keto Ester |

Chemo- and Regioselective Transformations

The strategic functionalization of this compound hinges on exploiting the different reactivity of the chloro-substituent on the pyridine ring and the ester group on the alkyl chain. The electron-withdrawing nature of the pyridine nitrogen atom, meta to the chlorine, facilitates nucleophilic attack at the C-6 position, making it a prime site for substitution reactions. This allows for the selective modification of the pyridine core while potentially leaving the ester group intact under appropriate conditions.

Detailed research findings on the specific chemo- and regioselective transformations of this compound are not extensively detailed in publicly accessible scientific literature. However, the reactivity of the 6-chloropyridin-2-yl moiety is well-established, and transformations of closely related structures serve as a strong indicator of its synthetic potential.

A representative example of a chemoselective and regioselective transformation is the nucleophilic aromatic substitution (SNAr) of the chloride. The reaction exclusively targets the C-Cl bond on the pyridine ring, leaving the ester functionality on the side chain untouched. An example of such a transformation is the reaction with an amine, which proceeds with high regioselectivity at the C-6 position of the pyridine ring. This selectivity is driven by the electronic properties of the pyridine ring, where the carbon atom bonded to the chlorine is activated towards nucleophilic attack.

Below is a data table illustrating a representative chemoselective and regioselective amination reaction based on procedures for analogous compounds.

Interactive Data Table: Representative Amination of a 6-Chloropyridin-2-yl Derivative

| Reactant | Reagent(s) | Conditions | Product | Yield |

| This compound | Amine (e.g., Ammonia (B1221849), primary/secondary amine) | Base (e.g., K2CO3), Solvent (e.g., DMSO or NMP), Elevated temperature | Ethyl 4-(6-aminopyridin-2-yl)butanoate derivative | High (typical for SNAr on activated pyridines) |

This type of transformation highlights the ability to selectively functionalize the pyridine ring of this compound, which is a key step in the synthesis of more complex molecules. The conditions can often be tuned to prevent the hydrolysis of the ester, thus demonstrating high chemoselectivity.

Derivatives and Analogues in Contemporary Organic Synthesis Research

Design and Synthesis of Pyridine-Containing Scaffolds

Pyridine (B92270) and its derivatives are fundamental scaffolds in the development of new drugs and functional materials due to their diverse biological activities and chemical properties. researchgate.netijnrd.org The synthesis of these scaffolds often involves multicomponent reactions or the functionalization of pre-existing pyridine rings. nih.gov Ethyl 4-(6-chloropyridin-2-yl)butanoate is a valuable starting material in this context, offering a reactive chlorine atom for substitution reactions and an ester group for chain extension or cyclization.

The construction of fused heterocyclic systems is a significant area of organic synthesis, as these structures often exhibit unique biological properties. nih.gov Quinolones, for instance, are a major class of antibacterial agents. nih.govnih.gov The synthesis of quinolone frameworks can be achieved through various methods, including the Gould-Jacobs reaction and Camps cyclization. nih.gov These reactions typically involve the cyclization of an aniline (B41778) derivative with a three-carbon chain component. This compound can be envisioned as a precursor for such syntheses. By first substituting the chloro group with a suitable aniline and then manipulating the butanoate side chain to facilitate an intramolecular cyclization, it is possible to construct fused systems where the pyridine ring is annulated with another ring, leading to quinolone-like structures. nih.govnih.gov

Pyridyl-butanoate conjugates and their derivatives are explored for their potential as biologically active molecules. The ester functional group of this compound is a versatile handle for derivatization. For example, it can undergo hydrazinolysis with hydrazine (B178648) hydrate (B1144303) to form the corresponding acetohydrazide. nih.govnih.gov This hydrazide can then serve as a key intermediate for the synthesis of a wide array of derivatives, including Schiff bases and other heterocyclic systems like pyrazoles. nih.gov This strategy allows for the systematic modification of the butanoate portion of the molecule to explore structure-activity relationships.

Role as a Precursor to Advanced Heterocyclic Structures

The utility of this compound extends to its role as a precursor for more complex, advanced heterocyclic structures. nih.gov The reactivity of both the chloropyridine core and the butanoate side chain allows for sequential or one-pot transformations to build intricate molecular architectures.

As a precursor, this compound provides a strategic advantage for synthesizing quinolone frameworks. nih.gov A common synthetic route involves the nucleophilic aromatic substitution of the 6-chloro position with an appropriately substituted aniline. The resulting N-aryl-2-aminopyridine derivative, which still contains the butanoate side chain, can then undergo intramolecular cyclization. This cyclization, often a Dieckmann condensation or a related reaction, would involve the ester carbonyl and a position on the newly introduced aryl ring, leading to the formation of the quinolone core. preprints.org The specific reaction conditions, such as the choice of base and solvent, are critical for achieving high yields in the cyclization step. nih.gov

| Target Heterocycle | Synthetic Strategy | Key Reaction Type | Reference Method |

|---|---|---|---|

| Quinolone Frameworks | Substitution of chlorine with aniline, followed by intramolecular cyclization of the butanoate chain. | Nucleophilic Aromatic Substitution, Intramolecular Condensation | Camps Cyclization nih.gov |

| Pyrimidine (B1678525) Derivatives | Conversion of the butanoate ester to a β-dicarbonyl compound, followed by condensation with urea (B33335) or a related synthon. | Claisen Condensation, Cyclocondensation | General Pyrimidine Synthesis nih.gov |

| Fused Pyridines | Derivatization of the butanoate chain to introduce a reactive group for intramolecular cyclization onto the pyridine ring. | Intramolecular Cyclization | Thrope-Ziegler Cyclization researchgate.net |

Beyond quinolones, this precursor can be used to synthesize other important nitrogen-containing heterocycles, such as pyrimidines. preprints.org A plausible synthetic pathway would involve the transformation of the butanoate ester into a 1,3-dicarbonyl compound. For example, a Claisen condensation reaction could be employed to introduce another carbonyl group at the beta-position of the ester. This resulting β-keto ester is a classic precursor for pyrimidine synthesis. Subsequent condensation with a suitable dinucleophile, such as urea, thiourea, or guanidine, would lead to the formation of a pyrimidine ring fused or linked to the pyridine core. nih.gov

Structure-Reactivity Relationships in Analogous Compounds

The chemical reactivity of this compound and its analogues is dictated by the electronic properties of the pyridine ring and the nature of the side chain. The chlorine atom at the 6-position is activated towards nucleophilic substitution due to the electron-withdrawing effect of the ring nitrogen. The reactivity can be further modulated by substituents on the pyridine ring. Electron-donating groups would decrease the electrophilicity of the carbon bearing the chlorine, slowing down substitution, whereas additional electron-withdrawing groups would enhance it.

In analogous pyridine-3-carboxamides, modifications to the substituents on the pyridine ring have been shown to significantly impact binding affinity for biological targets, demonstrating the sensitivity of the system to structural changes. nih.gov For the butanoate side chain, the presence of substituents on the alkyl chain can influence the propensity for cyclization reactions. For instance, introducing a cyano group at the alpha-position, as seen in Ethyl 2-cyano-4-(pyridin-3-yl)butanoate, would increase the acidity of the alpha-proton, facilitating enolate formation and subsequent reactions. pharmint.net The length and flexibility of the linker between the pyridine ring and the ester group are also critical factors that determine the feasibility and outcome of intramolecular cyclization reactions, influencing the size and stability of the resulting fused ring.

| Structural Modification | Predicted Effect on Reactivity | Rationale |

|---|---|---|

| Adding electron-withdrawing group to pyridine ring | Increases rate of nucleophilic substitution at C-6 | Enhances the electrophilicity of the C-Cl bond. |

| Adding electron-donating group to pyridine ring | Decreases rate of nucleophilic substitution at C-6 | Reduces the electrophilicity of the C-Cl bond. |

| Adding α-substituent (e.g., -CN) to butanoate chain | Increases acidity of α-proton, facilitates enolate formation | Stabilizes the resulting carbanion through resonance/induction. |

| Changing length of alkyl chain | Affects feasibility and ring size of intramolecular cyclization products | Determines steric strain and stability of the transition state for cyclization. |

Theoretical and Computational Investigations

Quantum Chemical Calculations (DFT, AIM) for Structural Elucidation and Reactivity Prediction

No published studies employing Density Functional Theory (DFT) or Atoms in Molecules (AIM) methodologies specifically for the structural elucidation and reactivity prediction of Ethyl 4-(6-chloropyridin-2-yl)butanoate were found. Such calculations would typically provide insights into the molecule's geometry, bond characteristics, and electronic properties.

Analysis of Electronic Structure and Charge Distribution (e.g., Natural Bond Orbital analysis)

There is no available research that has conducted Natural Bond Orbital (NBO) analysis on this compound. This type of analysis would be instrumental in understanding the delocalization of electron density, hyperconjugative interactions, and the nature of the chemical bonds within the molecule, which in turn would shed light on its stability and reactivity.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational predictions of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra for this compound have not been reported in the scientific literature. Such theoretical predictions are valuable for complementing experimental data, aiding in spectral assignment, and confirming the molecular structure.

Reaction Mechanism Elucidation through Computational Modeling

There are no published computational studies that elucidate the reaction mechanisms involving this compound. Computational modeling is a powerful tool for mapping reaction pathways, determining transition state energies, and calculating reaction kinetics, but it has not been applied to this specific compound in any available research.

Conformational Analysis and Molecular Dynamics Simulations

A search of the scientific literature did not yield any studies on the conformational analysis or molecular dynamics simulations of this compound. These investigations would be crucial for understanding the molecule's flexibility, its preferred three-dimensional structures, and how it behaves over time in different environments, all of which influence its physical and biological properties.

Advanced Spectroscopic Characterization Techniques for Structural Confirmation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR Spectroscopy In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals confirm the presence of the ethyl ester and the substituted butanoate chain attached to the chloropyridine ring. The aromatic region would display signals corresponding to the three protons on the pyridine (B92270) ring, with their specific splitting pattern revealing their relative positions. The aliphatic region would show signals for the ethyl group (a quartet and a triplet) and the three methylene (B1212753) groups of the butanoate chain.

¹³C NMR Spectroscopy ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. libretexts.org The spectrum is expected to show 11 distinct signals, corresponding to the 11 carbon atoms in Ethyl 4-(6-chloropyridin-2-yl)butanoate. Key signals include the carbonyl carbon of the ester group (typically in the 160-180 ppm range), carbons of the chloropyridine ring (in the aromatic region, ~110-160 ppm), and the carbons of the aliphatic ethyl and butanoate chains (in the upfield region, ~10-70 ppm). libretexts.org The electronegative chlorine and nitrogen atoms will influence the chemical shifts of the adjacent carbon atoms, causing them to appear at a lower field. libretexts.org

2D NMR Spectroscopy Two-dimensional NMR techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity. A COSY spectrum would reveal proton-proton couplings, confirming the sequence of methylene groups in the butanoate chain and the relationships between the protons on the pyridine ring. An HSQC spectrum correlates each proton with its directly attached carbon, allowing for unambiguous assignment of both ¹H and ¹³C signals.

Predicted NMR Data for this compound

Predicted ¹H NMR Data

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyridine-H | 7.0 - 7.8 | Multiplet | 3H |

| -O-CH₂ -CH₃ | ~4.13 | Quartet | 2H |

| Pyridine-CH₂ - | ~2.9 | Triplet | 2H |

| -CH₂ -C=O | ~2.35 | Triplet | 2H |

| -CH₂-CH₂ -CH₂- | ~2.0 | Multiplet | 2H |

| -O-CH₂-CH₃ | ~1.26 | Triplet | 3H |

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C =O (Ester) | ~173 |

| C -Cl (Pyridine) | ~150 |

| Pyridine Ring Carbons | 120 - 145 |

| -O-C H₂-CH₃ | ~61 |

| Pyridine-C H₂- | ~37 |

| -C H₂-C=O | ~34 |

| -CH₂-C H₂-CH₂- | ~25 |

| -O-CH₂-C H₃ | ~14 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₁₁H₁₄ClNO₂, corresponding to a molecular weight of approximately 227.69 g/mol . evitachem.com

In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed. Due to the presence of chlorine, a characteristic isotopic pattern will be visible, with a peak at m/z corresponding to the ³⁵Cl isotope ([M]⁺) and another peak at [M+2]⁺ corresponding to the ³⁷Cl isotope, with an intensity ratio of approximately 3:1.

Fragmentation analysis provides insight into the compound's structure. libretexts.org Common fragmentation pathways for esters include the loss of the alkoxy group or rearrangements like the McLafferty rearrangement. nih.govmiamioh.edu For this compound, key fragmentation events would involve the cleavage of the ester and the alkyl chain.

Predicted MS Fragmentation Data

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 227/229 | [C₁₁H₁₄ClNO₂]⁺ | Molecular Ion ([M]⁺) |

| 182/184 | [C₉H₁₀ClNO]⁺ | Loss of ethoxy group (-OC₂H₅) |

| 154/156 | [C₇H₇ClN]⁺ | Cleavage of the butanoate chain |

| 126/128 | [C₅H₄ClN]⁺ | Fragmentation of the side chain |

| 112/114 | [C₅H₄ClN] | Pyridine ring fragment |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of IR radiation or the inelastic scattering of light in Raman spectroscopy corresponds to the vibrations of particular functional groups.

For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the C=O stretching vibration of the ester group. Other key absorptions would include C-O stretching of the ester, C-H stretching from the alkyl chains, and vibrations associated with the chloropyridine ring, such as C=C and C=N stretching, and the C-Cl stretch. Raman spectroscopy would be particularly sensitive to the vibrations of the aromatic ring and the C-Cl bond.

Predicted Vibrational Spectroscopy Data

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Alkyl C-H | Stretch | 2850 - 3000 | IR, Raman |

| Ester C=O | Stretch | ~1735 | IR (Strong) |

| Pyridine C=C, C=N | Stretch | 1400 - 1600 | IR, Raman |

| Ester C-O | Stretch | 1100 - 1300 | IR |

| Aryl C-Cl | Stretch | 600 - 800 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The chromophore in this compound is the 6-chloropyridin-2-yl moiety.

The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions within the aromatic pyridine ring. nih.gov The presence of the chlorine atom and the alkyl substituent on the ring can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima (λmax) compared to unsubstituted pyridine.

Predicted UV-Vis Absorption Data

| Predicted λmax (nm) | Type of Electronic Transition | Chromophore |

|---|---|---|

| ~220 - 280 | π → π* | Chloropyridine ring |

X-ray Crystallography for Solid-State Structure Determination of Related Compounds

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of related compounds, such as other substituted bipyridine derivatives, demonstrates the utility of this method. nih.gov

If a suitable single crystal of the compound were obtained, X-ray diffraction analysis would provide unambiguous confirmation of its structure. It would yield exact data on bond lengths, bond angles, and torsional angles. nih.gov This information would definitively establish the connectivity of the atoms and the conformation of the butanoate chain relative to the pyridine ring. Furthermore, it would reveal details about the crystal packing and any intermolecular interactions, such as hydrogen bonding or π-stacking, that occur in the solid state.

Predicted Collision Cross Section (CCS) Analysis

Collision Cross Section (CCS) is a physical property of an ion that reflects its size and shape in the gas phase. nih.gov It is determined using ion mobility-mass spectrometry (IM-MS), which separates ions based on their mobility through a buffer gas. nih.gov The CCS value is a valuable parameter that aids in the identification of known and unknown compounds. eurekalert.org

For novel or uncharacterized compounds like this compound, where an experimental CCS value may not be available, predictive models can be used. These models, often based on machine learning or computational chemistry, can calculate a theoretical CCS value based on the compound's 3D structure. eurekalert.orgnih.gov Comparing a predicted CCS value with an experimentally measured one can significantly increase the confidence in a compound's identification, especially when analyzing complex mixtures. nih.gov

Predicted Collision Cross Section (CCS) Data

| Ion Type | Adduct | Predicted CCS (Ų) | Prediction Method |

|---|---|---|---|

| [M+H]⁺ | Proton | ~155 - 165 | Machine Learning Model |

Applications in Advanced Organic Materials and Fine Chemical Production Non Biological Focus

Role in the Synthesis of Agrochemical Precursors

The structural framework of Ethyl 4-(6-chloropyridin-2-yl)butanoate is of significant interest in the agrochemical sector. While direct application as an active herbicide is not its primary role, it serves as a valuable precursor for creating more complex herbicidal molecules. The presence of the 6-chloropyridin-2-yl moiety is particularly noteworthy. Heterocyclic rings, including substituted pyridines, are foundational components in a variety of selective herbicides. scispace.commdpi.com

Research into aryloxyphenoxypropionates (APPs), a major class of herbicides, has shown that compounds incorporating heterocyclic moieties like quinoxaline (B1680401) or pyrimidine (B1678525) exhibit potent and selective herbicidal activity against grass weeds with minimal harm to broadleaf crops. scispace.commdpi.comresearchgate.net For instance, the development of quizalofop-P-ethyl, which contains a quinoxaline ring, underscores the efficacy of such structures. scispace.com Similarly, pyrimidine-based structures are integral to numerous highly effective herbicides. mdpi.com

This compound provides the essential chloropyridine unit, which can be chemically modified to synthesize novel agrochemical candidates. The butanoate side chain offers a site for further chemical elaboration, allowing for the construction of larger, more functionally diverse molecules designed to target specific biological pathways in weeds.

Utilization in Fine Chemical Manufacturing

In the realm of fine chemical manufacturing, this compound functions as a key intermediate. evitachem.com Fine chemicals are pure, complex substances produced in limited quantities for specialized applications, and this compound is a building block for such products. Its utility stems from the distinct reactivity of its functional groups.

The compound can undergo several key transformations, making it a versatile tool for synthetic chemists:

| Reaction Type | Description |

| Nucleophilic Substitution | The chlorine atom on the pyridine (B92270) ring can be displaced by various nucleophiles, such as amines or thiols, enabling the introduction of new functional groups and the synthesis of a wide array of derivatives. evitachem.com |

| Hydrolysis | The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-(6-chloropyridin-2-yl)butanoic acid, which can then be used in further reactions like amide bond formation. evitachem.com |

| Reduction | The ester moiety may be reduced to an alcohol, providing another pathway for creating different functionalized molecules. evitachem.com |

Patent literature demonstrates that similar butanoate ester derivatives are employed in multi-step syntheses to produce complex heterocyclic systems. For example, ethyl 2-cyano-4,4-dimethoxybutanoate is a starting material in a patented process for manufacturing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a crucial intermediate for several pharmaceutical agents. google.com This parallel highlights the role of this compound in constructing high-value, complex molecular architectures required in the fine chemical industry.

Exploration in Materials Science

While established applications of this compound in materials science are not widely documented, its molecular structure suggests potential for exploration in this field. The pyridine ring is a well-known ligand for metal ions, and the compound could serve as a precursor for synthesizing novel ligands for catalysts or functional metal-organic frameworks (MOFs).

Furthermore, the reactive sites—the chloro substituent and the ester group—offer potential anchor points for polymerization reactions or for grafting the molecule onto the surfaces of other materials to modify their properties. The combination of a rigid aromatic ring and a flexible alkyl chain could be exploited to design new polymers or liquid crystals. These applications remain largely theoretical and represent an area for future research and development, leveraging the compound's unique chemical functionalities for the creation of advanced materials.

Patent Literature Analysis for Synthetic Methodologies and Chemical Entity Generation

Review of Patented Synthetic Routes Involving Similar Pyridinyl-Butanoate Intermediates

The synthesis of pyridinyl-butanoate intermediates is a critical step in the development of various pharmaceutically active compounds. Patent literature reveals several strategic approaches to construct this particular scaffold. A common method for creating the title compound, Ethyl 4-(6-chloropyridin-2-yl)butanoate, involves the esterification of 4-(6-chloropyridin-2-yl)butanoic acid with ethanol (B145695), often facilitated by an acid catalyst under reflux conditions. evitachem.com

Analysis of patents for related structures highlights a variety of synthetic strategies. One prevalent approach involves the construction of the pyridine (B92270) ring as a key step. For instance, modifications of the Hantzsch pyridine synthesis are often employed, where 1,3-dicarbonyl compounds react with an aldehyde and ammonia (B1221849) or an ammonia equivalent to form a dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. beilstein-journals.org

Another common strategy detailed in patent literature is the modification of a pre-existing pyridine ring. This can involve nucleophilic substitution reactions where the chlorine atom on the pyridine ring is displaced by other functional groups. evitachem.com For butanoate side-chain introduction, methods like the alkylation of a pyridine derivative with a suitable four-carbon building block, such as ethyl 4-bromobutyrate, are frequently patented. idealawyers.com This is exemplified in processes for other heterocyclic butanoic acid intermediates where a deprotonated heterocycle is reacted with ethyl 4-bromobutyrate. idealawyers.com

The following table summarizes representative synthetic strategies for pyridinyl-alkanoate intermediates as found in patent and chemical literature.

| Intermediate Type | Key Reaction | Starting Materials Example | Reference |

| Pyridinyl-butanoate | Esterification | 4-(6-chloropyridin-2-yl)butanoic acid, Ethanol | evitachem.com |

| Pyridinyl-butanoate | Alkylation | Deprotonated benzo[d]imidazol-2(3H)-one, Ethyl 4-bromobutyrate | idealawyers.com |

| Pyridinyl-propanoate | Cross-coupling | 2-bromopyridine, Phenyl triflate | researchgate.net |

| Pyrrolopyrimidine | Multi-step synthesis | Ethyl cyanoacetate, Bromoacetaldehyde diethyl acetal | patsnap.comgoogle.com |

| Bipyridin-yloxy-acetate | Alkylation | 2-oxo-4-(pyridin-4-yl)-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile, Ethyl bromoacetate | nih.gov |

These patented methods often prioritize efficiency, scalability, and the ability to generate a diverse range of derivatives for structure-activity relationship (SAR) studies. The choice of a specific synthetic route is often dictated by the availability of starting materials, desired purity levels, and economic viability on an industrial scale. idealawyers.comgoogle.com

Analysis of Chemical Scaffolds and Transformations Described in Patents

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. researchgate.netnih.govnih.govnih.gov Its prevalence is due to its ability to act as a bioisostere for a phenyl ring, its capacity for hydrogen bonding through the nitrogen atom, and its role in improving the solubility and pharmacokinetic properties of molecules. researchgate.netnih.gov Patent literature is rich with examples of pyridine-containing scaffolds, often fused with other heterocyclic systems to create novel core structures. nih.govgoogle.com

The butanoate ester portion of this compound also represents a common chemical feature in patented molecules. Esters are frequently used as prodrugs to enhance the bioavailability of a parent carboxylic acid. The butanoate chain itself provides a flexible linker, allowing the pyridine headgroup to orient itself optimally within a biological target.

A computational analysis of chemical reactions reported in pharmaceutical patents from 1976 to 2015 revealed a strong preference for a specific set of robust and reliable transformations. researchgate.net These include:

Amide bond formation: One of the most common reactions in medicinal chemistry.

Suzuki coupling: A versatile method for forming carbon-carbon bonds, particularly for creating biaryl structures. researchgate.net

Buchwald-Hartwig amination: Widely used for forming carbon-nitrogen bonds, crucial for synthesizing aryl amines. researchgate.net

Nucleophilic aromatic substitution (SNAr): A key reaction for modifying electron-deficient aromatic rings like chloropyridines.

Esterification and Hydrolysis: Fundamental transformations for creating and cleaving ester prodrugs. evitachem.comidealawyers.com

The table below details some of the key chemical scaffolds and transformations frequently described in patents for pyridine derivatives.

| Scaffold/Transformation | Description | Significance in Patents | Reference |

| Pyridine Scaffold | A six-membered aromatic heterocycle containing one nitrogen atom. | Acts as a key pharmacophore, improves solubility and allows for diverse functionalization. researchgate.netnih.govnih.gov | researchgate.netnih.govnih.gov |

| Fused Heterocycles | Pyridine ring fused with other rings (e.g., imidazole, pyrrole, chromene). | Creates novel, rigid scaffolds to explore new chemical space and target specific protein pockets. nih.govgoogle.com | nih.govgoogle.com |

| Cross-Coupling Reactions | (e.g., Suzuki, Buchwald-Hartwig) Formation of C-C or C-N bonds catalyzed by transition metals. | Essential for linking different molecular fragments and building complex molecules. researchgate.net | researchgate.net |

| Alkylation | Introduction of an alkyl group onto a heteroatom (N, O, S). | A common method for attaching side chains, such as the butanoate moiety. idealawyers.comnih.gov | idealawyers.comnih.gov |

| Cyclization | Formation of a ring structure from an acyclic precursor. | Key step in the synthesis of many heterocyclic scaffolds. googleapis.com | googleapis.com |

The consistent use of these transformations in patent literature underscores their reliability and versatility in generating libraries of compounds for drug discovery programs.

Future Directions in Patent-Driven Chemical Synthesis Innovation

The analysis of patent literature is evolving from a manual, expert-driven process to a more automated, data-centric endeavor, which is poised to reshape chemical synthesis innovation. Several key trends are emerging that will define the future of patent-driven discovery.

The automated extraction and analysis of chemical information from patents is another major frontier. nih.govnih.gov Advanced natural language processing (NLP) and image recognition algorithms are being developed to systematically mine reaction schemes, chemical structures, and associated experimental data from patent documents. nih.gov This allows for the creation of large, structured databases that can be used to identify emerging chemical trends, predict promising research directions, and monitor the competitive landscape. nih.govyoutube.com

There is also a growing trend towards the development of computer-aided patent drafting tools . youtube.com These tools can help chemists and patent attorneys to more effectively define the scope of their inventions, for example, by using software to generate Markush structures that cover a broad yet defensible chemical space. youtube.com This integration of chemical intelligence into the patenting process itself can lead to stronger and more valuable intellectual property.

The future of patent-driven innovation will be characterized by a synergistic relationship between human expertise and artificial intelligence. By leveraging computational tools to navigate the immense and complex landscape of chemical patent literature, researchers will be able to accelerate the pace of discovery and develop the next generation of innovative chemical products and processes. google.comvklaw.com

Future Perspectives and Research Challenges

Development of More Sustainable Synthetic Routes

The chemical industry is increasingly shifting towards green chemistry principles to minimize environmental impact. globenewswire.com For pyridine (B92270) derivatives, this involves developing synthetic methods that are more environmentally friendly than traditional approaches. nih.govresearchgate.net Research is focused on several key areas:

Green Catalysts: The use of reusable and non-toxic catalysts, such as activated fly ash or magnetic porous carbon nanocomposites, is being explored to replace hazardous reagents. researchgate.netbhu.ac.in

Alternative Solvents: Efforts are underway to replace conventional organic solvents with more benign alternatives like water or ethanol (B145695), or to conduct reactions in solvent-free conditions. researchgate.netnih.gov

Energy-Efficient Methods: Microwave-assisted synthesis and ultrasonic production are being employed to accelerate reaction times and reduce energy consumption compared to conventional heating. nih.govresearchgate.netnih.gov

One-Pot Reactions: Multicomponent, one-pot reactions are being designed to synthesize complex pyridine derivatives in a single step, which increases efficiency and reduces waste by eliminating the need to isolate intermediates. researchgate.netnih.govbeilstein-journals.org

These sustainable approaches not only address environmental concerns but also often lead to higher yields and lower production costs. bhu.ac.invcu.edu The market for pyridine derivatives is substantial and growing, largely due to their wide-ranging applications in the pharmaceutical and agricultural sectors, further incentivizing the adoption of greener manufacturing processes. nih.govglobenewswire.com

| Sustainable Method | Description | Key Advantages |

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions. nih.govnih.gov | Shortened reaction times, higher yields, pure products. nih.gov |

| Green Catalysts | Employs environmentally friendly and reusable catalysts. bhu.ac.in | Reduced waste, lower toxicity, cost-effective. bhu.ac.in |

| Flow Chemistry | Reactions are performed in a continuously flowing stream. nih.govbeilstein-journals.org | Enhanced safety, scalability, and process control. vcu.edu |

| Multicomponent Reactions | Combines three or more reactants in a single step. researchgate.net | High atom economy, reduced synthesis steps, less waste. researchgate.net |

Exploration of New Reactivity Modes

Understanding and expanding the reactivity of the Ethyl 4-(6-chloropyridin-2-yl)butanoate scaffold is crucial for its application in novel molecular architectures. The presence of the chlorine atom and the nitrogen in the pyridine ring dictates its chemical behavior. nih.govevitachem.com

The 2-chloropyridine (B119429) moiety is reactive towards nucleophilic substitution, where the chlorine atom can be displaced by various nucleophiles like amines or thiols to create new derivatives. evitachem.comwikipedia.org However, this reactivity can sometimes lead to mixtures of products, as substitution can also occur at the 4-position. wikipedia.org Research is focused on controlling this regioselectivity.

Emerging areas of research include:

Catalysis-Enhanced Reactivity: The reactivity of halopyridines can be significantly enhanced through catalysis. For instance, the formation of a pyridinium (B92312) salt can increase the reactivity of 4-chloropyridine (B1293800) by thousands of times, making it comparable to highly reactive alkylating agents. nih.gov

Nucleophilic Dearomatization: This process converts the flat, aromatic pyridine ring into a three-dimensional structure, which is highly desirable in drug discovery for creating molecules with better spatial complexity. acs.org

Pyridine N-Oxidation: Converting the pyridine nitrogen to a pyridine N-oxide can alter the electronic properties of the ring, potentially making the chlorine atom more susceptible to nucleophilic attack or facilitating other transformations. wikipedia.orgnih.gov Theoretical calculations have shown that N-oxidation can lower the energy barrier for dechlorination. nih.gov

The lower chemical hardness of pyridine compared to benzene (B151609) suggests it offers greater flexibility for interactions with biological receptors. nih.gov Exploring new reactions expands the toolbox for medicinal chemists to fine-tune the properties of drug candidates.

| Reaction Type | Description | Significance |

| Nucleophilic Aromatic Substitution (SNAr) | Replacement of the chlorine atom by a nucleophile. evitachem.com | Key for creating a wide range of derivatives. evitachem.com |

| Catalysis-Enhanced Substitution | Using catalysts to "switch on" or enhance reactivity. nih.gov | Allows for reactions under milder conditions and with greater control. nih.gov |

| Pyridine N-Oxidation | Oxidation of the ring nitrogen to an N-oxide. wikipedia.orgnih.gov | Modifies the electronic properties and reactivity of the ring. nih.gov |

| Nucleophilic Dearomatization | Conversion of the aromatic ring to a non-aromatic structure. acs.org | Access to complex, 3D molecular scaffolds for drug discovery. acs.org |

Advanced Applications in Diversified Chemical Libraries

This compound serves as a valuable building block for generating diversified chemical libraries for high-throughput screening in drug discovery and agrochemical research. evitachem.com The pyridine scaffold is a "privileged structure," appearing in a vast number of FDA-approved drugs and biologically active compounds. nih.govrsc.org

The ability to easily modify the structure at two key points—the ester group and the chlorine atom—makes it particularly useful:

Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or transesterified. evitachem.com The resulting acid can then be coupled with a wide array of amines to form amides, significantly diversifying the molecular structure.

Chlorine Substitution: As mentioned, the chlorine atom can be replaced by a multitude of nucleophiles, introducing different functional groups and ring systems. evitachem.comwikipedia.org

This modularity allows for the systematic synthesis of large numbers of related compounds, which can be screened for biological activity against various targets, such as enzymes or receptors. nih.govnih.gov Pyridine-containing compounds have found applications as herbicides, fungicides, antibiotics, and antivirals. numberanalytics.comglobenewswire.comscispace.commdpi.com The creation of novel libraries based on the this compound core could lead to the discovery of new therapeutic agents or crop protection chemicals.

Integration with Automation and High-Throughput Synthesis

To accelerate the synthesis and screening of chemical libraries, the integration of automation and high-throughput technologies is essential. For pyridine synthesis, automated flow chemistry platforms are becoming increasingly prevalent. nih.gov

Microwave Flow Reactors: Combining microwave heating with flow chemistry provides a powerful tool for rapid, one-step synthesis of pyridines and dihydropyridines. nih.govbeilstein-journals.org This approach avoids issues like poor solubility of intermediates that can plague batch processes. beilstein-journals.org

These automated technologies allow for the rapid generation of compound libraries based on the this compound scaffold. By systematically varying the building blocks in an automated fashion, chemists can efficiently explore a vast chemical space, significantly accelerating the discovery of new molecules with desired properties. This approach has been projected to reduce production costs and increase yields dramatically. vcu.edu

Q & A

Q. Table 1. Key Physicochemical Parameters (Predicted vs. Experimental)

| Parameter | Predicted (Computational) | Experimental Method |

|---|---|---|

| logP | 2.8 (ChemAxon) | Shake-flask assay (octanol/water) |

| Water Solubility (mg/mL) | 0.15 (ACD/Labs) | HPLC retention time analysis |

| pKa | 3.1 (Estimation) | Potentiometric titration |

Q. Table 2. Safety and Handling Protocols

| Hazard Type | Mitigation Strategy | Reference Standard |

|---|---|---|

| Inhalation | P95 respirator, fume hood | NIOSH 42 CFR Part 84 |

| Skin Contact | Nitrile gloves, lab coat | EN 374-1:2016 |

| Waste Disposal | Segregate in halogenated waste containers | EPA 40 CFR Part 261 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.